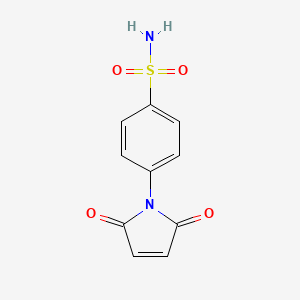

4-(2,5-Dioxopyrrol-1-yl)benzenesulfonamide

CAS No.: 7300-97-2

Cat. No.: VC16405153

Molecular Formula: C10H8N2O4S

Molecular Weight: 252.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7300-97-2 |

|---|---|

| Molecular Formula | C10H8N2O4S |

| Molecular Weight | 252.25 g/mol |

| IUPAC Name | 4-(2,5-dioxopyrrol-1-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C10H8N2O4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-6H,(H2,11,15,16) |

| Standard InChI Key | HSHLBWXOVYCHAN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)N |

Introduction

Structural Identification and Nomenclature

The compound’s systematic IUPAC name, 4-(2,5-dioxopyrrol-1-yl)benzenesulfonamide, reflects its core structure: a benzene ring substituted at the para-position with both a maleimide (2,5-dioxopyrrol-1-yl) group and a sulfonamide functional group. Alternative synonyms include N-p-Sulfamoylphenyl-maleinimid and 4-Maleinimido-benzolsulfonsaeure-amid, emphasizing its maleimide and sulfonamide components .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The sulfonamide group enhances water solubility compared to non-polar maleimide derivatives, though quantitative solubility data are unavailable. Storage recommendations for similar compounds suggest maintaining an inert atmosphere (e.g., nitrogen) and low temperatures (2–8°C) to prevent hydrolysis or oxidation .

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹ for sulfonamide), C=O stretching (~1700 cm⁻¹ for maleimide), and S=O asymmetric/symmetric stretches (~1350–1150 cm⁻¹).

-

NMR: The maleimide protons would appear as a singlet near δ 6.8 ppm (vinyl protons), while aromatic protons on the benzene ring would split into a doublet (δ 7.5–8.0 ppm) due to para-substitution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume